![molecular formula C24H31BrO6 B570859 Bromodesonide CAS No. 39672-77-0](/img/structure/B570859.png)
Bromodesonide
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Overview
Description
Bromodesonide is a synthetic corticosteroid and prodrug, which is used to treat a wide range of respiratory diseases. It is a potent anti-inflammatory agent and has been found to be effective in the treatment of asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). Bromodesonide has a long half-life and is metabolized in the liver to its active form. The active form of bromodesonide is budesonide, which is a glucocorticoid receptor agonist. Bromodesonide has been found to be highly effective in reducing symptoms of respiratory diseases and is used in the treatment of asthma, allergic rhinitis, and COPD.
Scientific Research Applications
Anti-Inflammatory Agent
Bromodesonide is a bromo derivative of Desonide . Desonide is known for its anti-inflammatory properties . Therefore, Bromodesonide could potentially be used as an anti-inflammatory agent in medical treatments.
Research in Synthetic Brochosomes
Advancements in micro- and nanofabrication have led to the emergence of synthetic brochosomes . Given that Bromodesonide is a synthetic compound, it could potentially be used in the research and development of synthetic brochosomes. This could open up new possibilities for innovative applications in various fields .
Genetic Engineering and Gene Therapy
Plasmids are used in the techniques and research of genetic engineering and gene therapy . As Bromodesonide is a synthetic compound, it could potentially be used in these fields to improve resistance to diseases, growth rates, or other required traits in organisms .
Safety And Hazards
properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIBRLGCSXTQU-JNQJZLCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodesonide | |
CAS RN |
39672-77-0 |
Source
|
Record name | Bromodesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039672770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BROMODESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VK6N29U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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